1'-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine - 2034235-52-2

1'-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine

Catalog Number: EVT-2875876
CAS Number: 2034235-52-2
Molecular Formula: C20H26F3N5O2
Molecular Weight: 425.456
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364, Taranabant) [, , , ]

Compound Description: MK-0364, also known as Taranabant, is a highly potent and selective cannabinoid-1 receptor (CB1R) inverse agonist. [] It has demonstrated significant efficacy in reducing food intake and weight gain in rodent models of obesity. [] Its binding Ki for the human CB1R is 0.13 nM. [] X-ray crystallography, NMR spectroscopy, and computational studies revealed similar low-energy conformers with a rigid C11-N13-C14-C16-C17 backbone and more flexibility around the C8-C11 and C8-O7 bonds. [] Taranabant binds to the same general area of CB1R as rimonabant but with notable distinctions in detailed interactions. [] In humans, it is primarily eliminated through oxidative metabolism and excretion of metabolites via the biliary/faecal route. []

Relevance: Taranabant shares the key structural motif of a 5-(trifluoromethyl)pyridin-2-yl]oxy group with the target compound 3-Methyl-5-(((4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)methyl)-1,2,4-oxadiazole. [, , , ]

2. 4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140, Aplaviroc) [, ]

Compound Description: 873140, also known as Aplaviroc, is a potent allosteric noncompetitive antagonist of the CCR5 receptor. [] It exhibits potent antiviral effects against HIV-1 by blocking the binding of chemokines like 125I-MIP-1α (CCL3). [] 873140 shows a unique divergence in its mechanism of action, effectively blocking the calcium response effects of CCR5 activation by CCL5 (RANTES) despite being an ineffectual antagonist of 125I-RANTES binding. [] It has a remarkably persistent binding to CCR5 with a slow dissociation rate. []

Relevance: While 873140 does not directly share the core structure of 3-Methyl-5-(((4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)methyl)-1,2,4-oxadiazole, it is considered related because both compounds are classified as allosteric noncompetitive antagonists of chemokine receptors. [, ] They likely bind to distinct allosteric sites on their respective receptors but share a similar mechanism of action in modulating receptor activity. [, ]

3. 4,6-dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (SCH-D, Vicriviroc) [, ]

Compound Description: SCH-D, also known as Vicriviroc, is another noncompetitive allosteric antagonist of the CCR5 receptor. [] Similar to 873140, it blocks the binding of chemokines to CCR5 and exhibits potent antiviral effects against HIV-1. [, ] It demonstrates potent inhibition of macrophage inflammatory protein-1β-induced monocyte migration and infection of peripheral blood mononuclear cells by R5-HIV-1 strains. []

Relevance: While structurally distinct from 3-Methyl-5-(((4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)methyl)-1,2,4-oxadiazole, SCH-D is related based on its classification as an allosteric noncompetitive antagonist of the CCR5 receptor. [, ] Both compounds exemplify the potential of targeting chemokine receptors for therapeutic applications.

4. 4,4-difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenylpropyl)cyclohexanecarboxamide (UK-427,857, Maraviroc) [, ]

Compound Description: UK-427,857, commonly known as Maraviroc, is a clinically approved CCR5 antagonist used for the treatment of HIV-1 infection. [] It binds to a distinct allosteric site on CCR5 compared to INCB9471 and acts as a noncompetitive antagonist. [] Maraviroc effectively blocks the binding of chemokines to CCR5, inhibiting HIV-1 entry into cells.

Relevance: UK-427,857, although structurally different from 3-Methyl-5-(((4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)methyl)-1,2,4-oxadiazole, is relevant as another example of an allosteric noncompetitive CCR5 antagonist. [, ] The shared mechanism of action highlights the therapeutic potential of targeting this receptor for the treatment of HIV-1 and potentially inflammatory diseases.

5. 5-[(4-{(3S)-4-[(1R,2R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl}-4-methylpiperidin-1-yl)carbonyl]-4,6-dimethylpyrimidine dihydrochloride (INCB9471) []

Compound Description: INCB9471 is a potent and specific inhibitor of human CCR5. [] It has demonstrated safety and efficacy in reducing viral load in phase I and II human clinical trials. [] INCB9471 is a noncompetitive CCR5 inhibitor that rapidly associates with the receptor but dissociates slowly. [] Its potency in blocking CCR5 ligand binding is similar to that of Vicriviroc, Aplaviroc, and Maraviroc. [] INCB9471 may have a different binding site on CCR5 compared to Maraviroc. []

Relevance: Although INCB9471 differs structurally from 3-Methyl-5-(((4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)methyl)-1,2,4-oxadiazole, both compounds belong to the class of CCR5 antagonists. [] They showcase the diversity of chemical structures that can be designed to target this receptor for therapeutic purposes.

6. 2-(4-((1H-1,2,4-triazol-1-yl)methyl)-5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-3-yl)-5-(1-(trifluoromethyl)cyclopropyl)-1,3,4-oxadiazole (43c) []

Compound Description: Compound 43c is a potent CB1 antagonist with an IC50 of approximately 1 nM for the CB1 receptor binding. [] It emerged as a promising precandidate for development as an antiobesity agent through extensive SAR studies focusing on pyrazole substituents and the 1,3,4-oxadiazole ring. []

Relevance: Compound 43c shares the 1,3,4-oxadiazole core structure with the target compound 3-Methyl-5-(((4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)methyl)-1,2,4-oxadiazole. [] Both compounds highlight the versatility of the oxadiazole moiety in designing pharmacologically active molecules.

Properties

CAS Number

2034235-52-2

Product Name

1'-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine

IUPAC Name

3-methyl-5-[[4-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]piperidin-1-yl]methyl]-1,2,4-oxadiazole

Molecular Formula

C20H26F3N5O2

Molecular Weight

425.456

InChI

InChI=1S/C20H26F3N5O2/c1-14-25-19(30-26-14)13-27-8-4-16(5-9-27)28-10-6-17(7-11-28)29-18-3-2-15(12-24-18)20(21,22)23/h2-3,12,16-17H,4-11,13H2,1H3

InChI Key

OOMJEPICJPGSAI-UHFFFAOYSA-N

SMILES

CC1=NOC(=N1)CN2CCC(CC2)N3CCC(CC3)OC4=NC=C(C=C4)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.